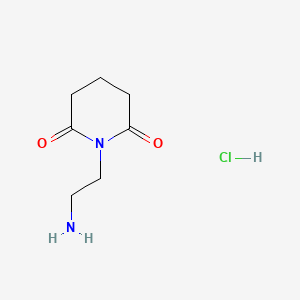

4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide

Übersicht

Beschreibung

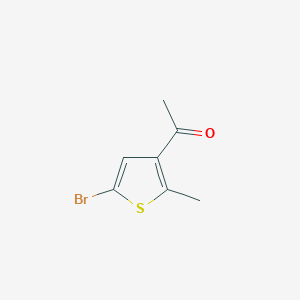

“4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide” is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H3N2H and the structure represented in Figure 1 . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A mixture of FeCl3 and polyvinyl pyrrolidine (PVP) was used to accelerate the addition of 9a–f to the double bond of 16a–c; then, an intramolecular cyclization allows the formation of products 17a–q in up to 97% yield with reaction times of 2–4 h .Molecular Structure Analysis

Pyrazoles are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are also known to stimulate the charge transfer from N, N-dimethylamino (donor) .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis of derivatives of "4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide" has been extensively studied, with research focusing on developing novel synthetic routes and characterizing these compounds through spectral and analytical data. For instance, Ahmed et al., (2018) reported on the innovative synthesis methods for thienopyrazole derivatives, providing a foundation for further pharmacological exploration.

Biological Evaluation

- Several studies have evaluated the biological activities of these compounds, including their potential anticancer, anti-inflammatory, and enzymatic inhibition effects. For example, Saeed et al., (2015) demonstrated the inhibitory potential of benzamide derivatives against human recombinant alkaline phosphatase and ecto-5'-nucleotidases, highlighting their significance in medicinal chemistry.

Anticancer Activities

- Research has also focused on the anticancer properties of "this compound" derivatives. Ghorab et al., (2014) synthesized pyrazolone derivatives that showed promising activity against a human tumor breast cancer cell line, contributing valuable insights into the development of new anticancer agents.

Chemical Reactions and Mechanisms

- The compound and its derivatives have been used to study various chemical reactions and mechanisms, including heterocyclic synthesis and polarographic behavior. For example, Ravindranath et al., (1983) investigated the polarographic reduction of arylazo substituted derivatives, contributing to a deeper understanding of their electrochemical properties.

Environmental and Analytical Applications

- Beyond pharmacological applications, derivatives of "this compound" have been explored for environmental and analytical purposes. Zamani et al., (2009) developed a Cr3+ ion-selective electrode using a derivative as an ionophore, showcasing the versatility of these compounds in various scientific fields.

Wirkmechanismus

Target of Action

It is known that similar compounds interact with various receptors and enzymes in the body .

Mode of Action

It is suggested that it might involve strong hydrogen bonding interactions between the nh moiety of the compound and the residual amino acids in the active site of the enzyme .

Biochemical Pathways

Similar compounds have been shown to affect a variety of pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Eigenschaften

IUPAC Name |

4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8-10(13)11(15-14-8)12(17)16(2)9-6-4-3-5-7-9/h3-7H,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAULCCRHLUCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)N(C)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1526114.png)

amino}acetic acid](/img/structure/B1526115.png)

![3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid](/img/structure/B1526119.png)

amine hydrochloride](/img/structure/B1526130.png)

![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride](/img/structure/B1526131.png)

![4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1526132.png)